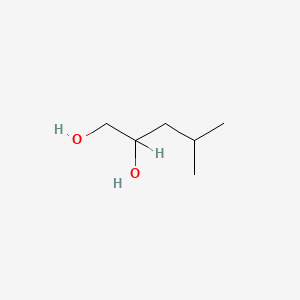

4-Methylpentane-1,2-diol

説明

Nomenclature and Structural Variants of Methylpentanediols

The systematic naming and identification of chemical compounds are foundational to scientific communication. 4-Methylpentane-1,2-diol is identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound . nih.govsigmaaldrich.comchemspider.com Its structure consists of a five-carbon pentane (B18724) chain with a methyl group attached to the fourth carbon and hydroxyl (-OH) groups attached to the first and second carbons. Due to a chiral center at the second carbon, it can exist as different stereoisomers, such as (S)-4-Methylpentane-1,2-diol. nih.govguidechem.com

Below is a table of key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₆H₁₄O₂ nih.gov |

| CAS Number | 24347-54-4 nih.gov |

| Molecular Weight | 118.17 g/mol nih.gov |

| Synonyms | 4-Methyl-1,2-dihydroxypentane nih.govchemspider.com |

This compound is one of several structural isomers of methylpentanediol, each with the same chemical formula (C₆H₁₄O₂) but with different arrangements of atoms. These structural variations lead to distinct physical and chemical properties.

A comparison of prominent methylpentanediol isomers is provided below.

| Compound Name | IUPAC Name | CAS Number | Key Structural Difference |

| This compound | This compound | 24347-54-4 nih.gov | Hydroxyl groups on carbons 1 and 2; methyl group on carbon 4. |

| Hexylene Glycol | 2-Methylpentane-2,4-diol | 107-41-5 wikipedia.org | Hydroxyl groups on carbons 2 and 4; methyl group on carbon 2. |

| 4-Methylpentane-1,3-diol | 4-methylpentane-1,3-diol | 54876-99-2 chemicalbook.com | Hydroxyl groups on carbons 1 and 3; methyl group on carbon 4. |

| 2-Methylpentane-1,2-diol | 2-Methylpentane-1,2-diol | 20667-05-4 pharmaffiliates.com | Hydroxyl groups on carbons 1 and 2; methyl group on carbon 2. |

| 3-Methylpentane-1,5-diol | 3-methylpentane-1,5-diol | 42856-62-2 guidechem.com | Hydroxyl groups on carbons 1 and 5; methyl group on carbon 3. |

Significance of Diols in Organic Chemistry and Materials Science

Diols, also known as glycols, are a class of organic compounds characterized by the presence of two hydroxyl (-OH) groups. ebi.ac.ukwikipedia.org This dual functionality makes them highly versatile and significant in both organic chemistry and materials science.

In organic chemistry, diols are invaluable building blocks and intermediates. jchemlett.com The two hydroxyl groups can be reacted either simultaneously or selectively, allowing for the synthesis of complex molecules. jchemlett.comfiveable.me They are frequently used to introduce specific functionalities into a molecule, can be oxidized to form dicarbonyl compounds, and can act as protecting groups for carbonyls. ebi.ac.ukfiveable.me The ability of diols to participate in a wide range of reactions, including esterification and etherification, makes them fundamental to synthetic strategies. fiveable.me

In the realm of materials science, diols are essential monomers for polymerization reactions. youtube.com They are cornerstones in the production of major classes of polymers, including polyesters and polyurethanes. wikipedia.org For instance, the reaction of a diol with a dicarboxylic acid through repeated esterification processes leads to the formation of a polyester (B1180765) chain. The properties of the resulting polymer, such as flexibility, strength, and thermal stability, are directly influenced by the structure of the diol used.

Historical Context of this compound Studies

The historical record for this compound is less extensive than that of its more commercially prominent isomer, 2-methyl-2,4-pentanediol (hexylene glycol), which was produced industrially by the mid-20th century. wikipedia.orgebi.ac.uk The documentation of this compound in major chemical databases is more recent, with its entry in the PubChem database, for instance, being created on August 8, 2005. nih.gov The specific (S)-enantiomer was documented on October 26, 2006. nih.gov

This timeline suggests that while its existence was theoretically known as an isomer of C₆H₁₄O₂, its isolation, characterization, and availability as a specific research chemical for broader study occurred much later than its more common counterparts. Its history is not one of large-scale industrial production but rather of emergence as a specialty chemical available through catalogs for specific synthetic purposes.

Current Research Landscape and Knowledge Gaps for this compound

The current research landscape for this compound is narrow and highly specialized, positioning it as a useful reagent for targeted organic synthesis rather than a widely used industrial chemical. pharmaffiliates.com A notable application is its use as a reagent in the preparation of heteroaromatic amide derivatives, which have been investigated for their potential to inhibit the Nav1.7 sodium channel, a target for pain therapeutics. chemicalbook.com

A significant knowledge gap exists when comparing this compound to its isomers. While hexylene glycol (2-methyl-2,4-pentanediol) has been extensively studied and is used in a vast array of applications including cosmetics, coatings, and as a cryoprotectant in protein crystallography, research into the specific applications and properties of this compound is sparse. wikipedia.org

Furthermore, while there is growing interest in the biosynthetic production of various diols from renewable feedstocks, this compound is not typically among the target molecules in these studies, which tend to focus on compounds like 1,3-propanediol (B51772) and 1,4-butanediol. biorxiv.orgtaylorandfrancis.com This indicates a gap in the exploration of green or bio-based production methods for this specific isomer. The full extent of its chemical reactivity, potential as a chiral building block, and performance in materials applications remains largely unexplored, presenting opportunities for future research.

Structure

3D Structure

特性

CAS番号 |

24347-54-4 |

|---|---|

分子式 |

C6H14O2 |

分子量 |

118.17 g/mol |

IUPAC名 |

4-methylpentane-1,2-diol |

InChI |

InChI=1S/C6H14O2/c1-5(2)3-6(8)4-7/h5-8H,3-4H2,1-2H3 |

InChIキー |

AMOCOBXCNIBDMC-UHFFFAOYSA-N |

SMILES |

CC(C)CC(CO)O |

正規SMILES |

CC(C)CC(CO)O |

製品の起源 |

United States |

Synthetic Methodologies for 4 Methylpentane 1,2 Diol

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a prominent and efficient method for the synthesis of diols, including 4-methylpentane-1,2-diol. This approach involves the addition of hydrogen across a double bond or a carbonyl group in a precursor molecule, facilitated by a catalyst. The choice between homogeneous and heterogeneous catalysis offers distinct advantages and is often dictated by the specific substrate and desired process conditions.

Homogeneous Catalysis in Diol Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. Transition metal complexes are frequently employed as catalysts in these systems. mdpi.com For instance, manganese pincer complexes have demonstrated versatility in the catalytic coupling of diols and secondary alcohols or ketones to form various organic structures. acs.org The mechanism often involves a "borrowing hydrogen" or "hydrogen autotransfer" process, where an alcohol is temporarily oxidized to a carbonyl compound by the catalyst, which then participates in a C-C bond-forming reaction before being reduced back to an alcohol. acs.org This strategy is atom-economical and environmentally benign as water is the sole byproduct. acs.org

While not exclusively documented for this compound, the principles of homogeneous hydrogenation are broadly applicable. For example, the deoxydehydration (DODH) of polyols to alkenes, a related transformation, is often catalyzed by homogeneous metal-oxo catalysts of rhenium, molybdenum, and vanadium. royalsocietypublishing.org These reactions highlight the ability of soluble catalysts to effect specific chemical transformations under controlled conditions. royalsocietypublishing.org

Heterogeneous Catalysis for Diol Production

Heterogeneous catalysis, involving a solid catalyst and liquid or gaseous reactants, is widely favored in industrial processes due to the ease of catalyst separation and recycling. thieme-connect.de The production of diols often utilizes supported metal catalysts. For instance, the hydrogenation of 2-methylglutaric acid or its esters to produce 2-methyl-1,5-pentanediol, a structural isomer of the target compound, is industrially achieved using palladium or platinum on carbon supports at elevated pressures and temperatures.

In a related context, the hydrogenation of hemiacetals like 2-hydroxy-4-methyltetrahydropyran (B101429) can yield diols. google.com This process preferably uses a heterogeneous catalyst to facilitate the reaction, especially when water is added in a subsequent hydrogenation step to improve yield and purity. google.com Supported ruthenium catalysts, such as Ru/C, have also been employed in the dehydrogenation of diols to α-hydroxyketones, demonstrating their activity in transformations involving diol functionalities. rsc.org The choice of support material, such as silica, alumina, or diatomaceous earth, can significantly influence the catalyst's performance. google.com

Reduction Strategies from Carbonyl Precursors

The reduction of carbonyl compounds is a fundamental and versatile strategy for the synthesis of alcohols, including diols. By selecting appropriate precursors such as keto-alcohols or diketones, this compound can be synthesized with high efficiency.

Reduction of Keto-alcohols to Diols

The direct precursor to this compound via this method is 4-hydroxy-4-methyl-2-pentanone. This keto-alcohol can be synthesized through the aldol (B89426) condensation of acetone (B3395972). google.comresearchgate.netsigmaaldrich.com The subsequent reduction of the ketone functionality in 4-hydroxy-4-methyl-2-pentanone yields the target diol.

A variety of reducing agents can be employed for this transformation. chemistrysteps.com Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.comrsc.org Catalytic hydrogenation using H₂ with a metal catalyst like palladium is also an effective method. chemistrysteps.com The stereoselectivity of this reduction can be influenced by the choice of reagent and reaction conditions. For example, the reduction of β-hydroxy ketones in the presence of albumin and NaBH₄ has been shown to produce anti-1,3-diols with high diastereoselectivity. rsc.org

| Precursor | Reducing Agent/Catalyst | Product |

| 4-Hydroxy-4-methyl-2-pentanone | Sodium Borohydride (NaBH₄) | This compound |

| 4-Hydroxy-4-methyl-2-pentanone | Lithium Aluminum Hydride (LiAlH₄) | This compound |

| 4-Hydroxy-4-methyl-2-pentanone | H₂ / Palladium | This compound |

Reduction of Diketones to Diols

The reduction of a corresponding diketone, specifically 4-methylpentane-2,3-dione, would also yield this compound, although the synthesis of this specific diketone is less common. In general, the reduction of 1,2-, 1,3-, and 1,4-diketones is a well-established method for producing diols. sioc-journal.cn This transformation can be achieved using various reducing agents, including metal hydrides and catalytic hydrogenation. chemistrysteps.com For instance, the reduction of 1,3-diketones with a BH₃-pyridine complex in the presence of TiCl₄ can yield syn-1,3-diols with high diastereoselectivity. acs.org

Stereoselective Reduction Techniques for Chiral Diols

The synthesis of chiral diols is of significant interest for applications in asymmetric synthesis and pharmaceuticals. This compound possesses a chiral center at the C2 position, leading to (R)- and (S)-enantiomers. nih.gov Stereoselective reduction techniques are crucial for obtaining enantiomerically enriched or pure forms of such diols.

Asymmetric transfer hydrogenation (ATH) is a powerful tool for the stereoselective reduction of ketones. researchgate.net This method typically involves a chiral catalyst, often a transition metal complex with a chiral ligand, and a hydrogen donor like isopropanol (B130326) or formic acid. organic-chemistry.org For example, rhodium or iridium complexes are used as catalysts for the stereoselective asymmetric reduction of prochiral diketones. mdpi.com

Enzymatic reductions offer another highly selective route to chiral diols. Alcohol dehydrogenases (ADHs) can catalyze the reduction of keto-alcohols and diketones with high enantio- and diastereoselectivity. mdpi.comnih.gov For instance, galactitol dehydrogenase (GDH) from Rhodobacter sphaeroides has been shown to reduce hydroxyacetone (B41140) to (S)-1,2-propanediol with high enantiomeric excess. nih.gov Similarly, ADHs have been used for the bioreduction of 1,4-diaryl-1,4-diketones to the corresponding (1S,4S)-diols. mdpi.com The use of microorganisms like Saccharomyces cerevisiae can also achieve stereoselective reduction of diketones. nih.gov

| Technique | Catalyst/Enzyme | Precursor | Product Stereochemistry |

| Asymmetric Transfer Hydrogenation | Chiral Rh or Ir complexes | Diketones/Keto-alcohols | Enantiomerically enriched diols |

| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | Diketones/Keto-alcohols | High enantio- and diastereoselectivity |

| Microbial Reduction | Saccharomyces cerevisiae | Diketones | Stereoselective ketoalcohols |

Oxidation and Dihydroxylation Routes for 1,2-Diol Formation

The synthesis of 1,2-diols, such as this compound, is most commonly achieved through the dihydroxylation of the corresponding alkene, 4-methyl-1-pentene. This transformation involves the addition of two hydroxyl (-OH) groups across the double bond. The stereochemical outcome of this addition—either syn or anti—is a critical consideration and is determined by the chosen reagents and reaction mechanism.

Syn-dihydroxylation results in the addition of both hydroxyl groups to the same face of the alkene double bond. masterorganicchemistry.com This is typically accomplished using strong oxidizing agents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.org The reaction with OsO₄ proceeds through a concerted cycloaddition to form a cyclic osmate ester intermediate. masterorganicchemistry.com Subsequent cleavage of this intermediate, often with a reducing agent like sodium bisulfite (NaHSO₃) or an oxidizing agent like N-methylmorpholine N-oxide (NMO) in a catalytic system, yields the cis-diol. masterorganicchemistry.com While highly effective, OsO₄ is expensive and highly toxic, which has led to the development of methods that use it in catalytic amounts. masterorganicchemistry.comlibretexts.org

Anti-dihydroxylation , where the two hydroxyl groups add to opposite faces of the double bond, is achieved via a two-step process. libretexts.org The alkene is first epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form an epoxide (oxacyclopropane) ring. libretexts.org The subsequent step is an acid-catalyzed ring-opening of the epoxide with water as the nucleophile. The nucleophilic attack occurs from the side opposite the epoxide oxygen, resulting in the formation of a trans-diol. libretexts.org

Recent advancements have introduced alternative reagents for dihydroxylation. Hypervalent iodine compounds, for instance, have been used to catalyze the vicinal dioxygenation of olefins under mild conditions. organic-chemistry.org Another approach involves a rhodium-catalyzed enantioselective syn-addition of bis(catecholato)diboron (B79384) to an alkene, followed by oxidation to yield the enantioenriched 1,2-diol. organic-chemistry.org

| Method | Reagents | Stereochemistry | Description |

|---|---|---|---|

| Syn-Dihydroxylation | 1. OsO₄ (catalytic or stoichiometric) 2. NMO or NaHSO₃/H₂O | Syn (cis) | Forms a cyclic osmate ester intermediate, leading to the addition of both OH groups to the same face of the double bond. masterorganicchemistry.comlibretexts.org |

| Syn-Dihydroxylation | Cold, dilute, alkaline KMnO₄ | Syn (cis) | Similar mechanism to OsO₄, forming a manganate (B1198562) ester. Often gives lower yields due to over-oxidation. libretexts.org |

| Anti-Dihydroxylation | 1. mCPBA or other peroxy acid 2. H₃O⁺ | Anti (trans) | Involves the formation of an epoxide intermediate, followed by acid-catalyzed ring-opening by water. libretexts.org |

Application of Protecting Group Chemistry in this compound Synthesis

In more complex syntheses, a molecule may contain other functional groups that could react under the conditions required for dihydroxylation. To prevent unwanted side reactions and ensure selectivity, a strategy involving protecting groups is often employed. pressbooks.pub A good protecting group must be easy to install, stable under the desired reaction conditions, and easy to remove once its function is complete. pressbooks.pub

For the synthesis of this compound from a precursor that contains other reactive sites (e.g., another hydroxyl or a carbonyl group), protection of those sites would be necessary before dihydroxylation. Conversely, once the 1,2-diol is formed, the diol itself can be protected to allow for chemical modifications elsewhere in the molecule.

The two adjacent hydroxyl groups of a 1,2-diol are well-suited for protection as a cyclic derivative. pressbooks.pub Common protecting groups for 1,2-diols include:

Cyclic Acetals and Ketals: Formed by reacting the diol with an aldehyde or a ketone (like acetone or benzaldehyde) under acidic conditions. synarchive.com The resulting five-membered ring (a 1,3-dioxolane (B20135) derivative) is stable to basic and nucleophilic reagents but is readily cleaved by aqueous acid. pressbooks.pub

Cyclic Silyl (B83357) Ethers: Dichlorosilanes or bis(triflates) can react with the diol to form a cyclic silyl ether, which provides robust protection under a wide range of conditions.

Boronate Esters: Boronic acids can react with diols to form cyclic boronate esters. This protection is particularly useful as it is often temporary and can be used to facilitate reactions at other sites before being easily removed. researchgate.net

| Protecting Group | Formation Reagents | Stability | Removal Conditions |

|---|---|---|---|

| Acetonide (Isopropylidene Ketal) | Acetone, acid catalyst (e.g., H₂SO₄, TsOH) | Basic, nucleophilic, reductive, and oxidative conditions | Aqueous acid (e.g., HCl, AcOH) |

| Benzaldehyde Acetal (B89532) | Benzaldehyde, acid catalyst | Similar to acetonide | Aqueous acid, catalytic hydrogenation |

| Boronate Ester | Arylboronic acid (e.g., Phenylboronic acid) | Chromatography, mild non-aqueous conditions | Mild aqueous or alcoholic conditions |

| Silyl Ether (e.g., TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole | Stable to most non-acidic conditions | Fluoride ion source (e.g., TBAF), acid |

Emerging Synthetic Pathways and Green Chemistry Principles

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and efficient processes, guided by the principles of Green Chemistry. unsw.edu.auacs.org These principles advocate for minimizing waste, maximizing atom economy, using less hazardous chemicals, employing catalytic reagents, and using renewable feedstocks. seventhgeneration.comnnsaikiacollege.org

For the synthesis of this compound, emerging pathways focus on replacing hazardous reagents and improving efficiency.

Catalytic and Metal-Free Dihydroxylation: Research has focused on replacing stoichiometric, toxic metals like osmium. Ruthenium-catalyzed dihydroxylation presents a less hazardous alternative. organic-chemistry.org Furthermore, completely metal-free methods are highly desirable. A transition-metal-free cis-dihydroxylation of saturated hydrocarbons has been developed, proceeding via radical iodination and subsequent oxidation steps, which could represent a future pathway for converting alkanes directly to diols. rsc.org

Synthesis from Renewable Feedstocks: A key green chemistry principle is the use of renewable starting materials instead of those derived from fossil fuels. seventhgeneration.com Terpenes, which are naturally occurring hydrocarbons produced by plants, can be converted into diols. tum.de For instance, the precursor alkene, 4-methyl-1-pentene, can be synthesized via the dimerization of propylene (B89431) using specific catalysts. nih.gov Developing these catalysts to use bio-derived propylene would create a greener route to the final diol.

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Prevention of Waste | Designing syntheses with fewer steps and higher yields to minimize byproducts. seventhgeneration.com |

| Atom Economy | Using addition reactions like dihydroxylation that incorporate most atoms from the reagents into the product. acs.org |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents like OsO₄ with less hazardous catalysts (e.g., Ru-based) or metal-free systems. organic-chemistry.org |

| Use of Catalysis | Employing catalytic amounts of reagents (e.g., catalytic OsO₄ with NMO) instead of stoichiometric amounts. masterorganicchemistry.comacs.org |

| Use of Renewable Feedstocks | Synthesizing the alkene precursor from bio-based sources like bio-propylene. seventhgeneration.comtum.de |

| Reduce Derivatives | Avoiding protecting groups where possible to reduce the number of reaction steps and reagent usage. acs.orgseventhgeneration.com |

Chemical Transformations and Reactivity of 4 Methylpentane 1,2 Diol

Oxidation Reactions of Hydroxyl Groups

The oxidation of the hydroxyl groups in 4-Methylpentane-1,2-diol can lead to the formation of hydroxy aldehydes, hydroxy ketones, or dicarbonyl compounds, depending on the reagents and reaction conditions used.

The selective oxidation of either the primary or secondary alcohol in a 1,2-diol is a common challenge in organic synthesis. acs.org For this compound, different outcomes can be achieved by carefully choosing the oxidizing agent.

The primary alcohol is generally less sterically hindered and more susceptible to oxidation. researchgate.net Reagents and methods have been developed that show high chemoselectivity for oxidizing primary alcohols in the presence of secondary ones. acs.orgnih.gov For instance, systems using N-chlorosuccinimide mediated by oxoammonium salts, such as 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO), are highly effective in selectively converting primary alcohols to aldehydes, with secondary alcohols reacting at a much slower rate. acs.orgnih.gov This allows for the transformation of primary-secondary diols into the corresponding hydroxy aldehydes with minimal formation of the isomeric keto alcohols. acs.orgnih.gov

Another reagent, o-iodoxybenzoic acid (IBX), is also known for the selective oxidation of alcohols. google.com It can oxidize primary alcohols to aldehydes and secondary alcohols to ketones, often without cleaving the C-C bond in 1,2-diols, which can be a side reaction with other strong oxidants. google.com The oxidation of 4-methylpentan-2-ol to its corresponding ketone involves the loss of two hydrogen atoms per mole. simplestudy.com

Conversely, to selectively oxidize the secondary alcohol, the primary alcohol might first need to be protected. However, some methods may favor the oxidation of secondary alcohols. For example, oxidation of 2-methyl pentane-2,4-diol has been shown to yield 4-hydroxy-4-methyl pentan-2-one. scribd.comresearchgate.net

| Oxidizing System | Target Alcohol Group | Primary Product |

| N-Chlorosuccinimide/TEMPO | Primary (-CH₂OH) | 4-Methyl-2-hydroxypentanal |

| o-Iodoxybenzoic acid (IBX) | Primary or Secondary | 4-Methyl-2-hydroxypentanal or 1-Hydroxy-4-methylpentan-2-one |

| Cerium(IV)/Rhodium(III) | Secondary (-CHOH) | 1-Hydroxy-4-methylpentan-2-one |

Further Reduction of Derivatives

Derivatives of this compound, such as the ketone formed from the oxidation of the secondary alcohol (1-hydroxy-4-methylpentan-2-one), can be reduced. The reduction of a ketone back to a secondary alcohol typically involves the addition of two hydrogen atoms. simplestudy.com This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which would regenerate the diol structure. This oxidation-reduction sequence can be useful for stereochemical manipulations or isotopic labeling.

Nucleophilic Substitution Reactions Involving Derivatives

The hydroxyl groups of this compound are poor leaving groups for nucleophilic substitution. To facilitate these reactions, a hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. For example, reaction with a hydrogen halide like HBr can convert a hydroxyl group into a bromide, which can then be displaced by a nucleophile. google.com These reactions open the door to introducing a wide range of functional groups into the molecule's carbon skeleton. The process may involve radical bromination followed by a nucleophilic substitution reaction. google.com

Esterification and Etherification Reactions (e.g., Borate (B1201080) esters)

Like other alcohols, this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form mono- or di-esters. smolecule.comgoogle.com

A notable reaction is the formation of borate esters. Diols, including related structures like 2-methyl-2,4-pentanediol (also known as hexylene glycol), react with boric acid or its esters, such as triethyl borate, to form cyclic borate esters. wikipedia.orggoogle.com For example, 2-methylpentane-2,4-diol reacts with triethyl borate to yield ethyl 2-methylpentane-2,4-diol borate. google.com this compound would be expected to behave similarly, forming a five-membered cyclic borate ester. These borate esters have applications as chemical intermediates and additives. google.com

Etherification can also be performed, for instance, by using the Williamson ether synthesis, where an alkoxide formed from the diol reacts with an alkyl halide.

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Carboxylic Acid (e.g., Benzoic Acid) + Catalyst | Benzoate Ester |

| Borate Esterification | Triethyl Borate | Cyclic Borate Ester |

| Etherification | NaH then Alkyl Halide (e.g., CH₃I) | Methyl Ether |

Formation of Cyclic Acetals and Ketals

The 1,2-diol structure of this compound is ideal for forming cyclic acetals and ketals when reacted with aldehydes or ketones in the presence of an acid catalyst. google.comchemtube3d.com This reaction results in the formation of a five-membered ring known as a dioxolane. google.comlibretexts.org The formation of these cyclic structures is often favored over their acyclic counterparts due to entropic and kinetic advantages. chemtube3d.com This reaction is reversible and is commonly used as a method to protect the diol or the carbonyl functional group during multi-step syntheses. libretexts.org

Polymerization and Oligomerization Applications

Diols are fundamental monomers in the synthesis of various polymers, most notably polyesters and polyurethanes. This compound can act as a monomeric unit in such polymerization reactions. For example, it can undergo polycondensation with dicarboxylic acids or their derivatives to produce polyesters. Related diols, such as 3-methylpentane-1,5-diol, are used in the production of polycondensation and polyaddition products. nite.go.jp Oligomers can also be formed, for instance, by linking monomers via phosphate (B84403) groups. google.com The branched nature of this compound can be used to influence the properties of the resulting polymer, such as by reducing crystallinity and altering solubility and mechanical characteristics.

Complexation and Coordination Chemistry

This compound demonstrates the ability to form coordination complexes with metal centers and to participate in the formation of larger supramolecular structures.

Formation of Metal-Diol Complexes (e.g., Silicon(IV) complexes)

Research has shown that this compound can react with silicon compounds to form mixed ligand complexes. For instance, the acetoxy groups in diacetoxy silicon Schiff base complexes can be replaced by 2-methylpentane-2,4-diol, a related diol, to create hydrolytically stable compounds. tandfonline.com In these reactions, the diol acts as a chelating agent, bonding to the silicon atom through its hydroxyl groups.

The synthesis of mixed ligand silicon(IV) complexes involving 2-methylpentane-2,4-diol and various Schiff bases has been reported. niscpr.res.in These reactions typically involve refluxing silicon tetraacetate with the diol and a Schiff base in a solvent like dry toluene. niscpr.res.in The liberated acetic acid is removed azeotropically to drive the reaction to completion. niscpr.res.in The resulting complexes are generally monomeric and have been characterized using elemental analysis, molecular weight determination, and spectroscopic methods. niscpr.res.in

Proton NMR spectral data confirms the chelation of the diol to the silicon atom, as the broad signal corresponding to the alcoholic protons of the diol disappears in the spectra of the silicon(IV) derivatives. niscpr.res.in This indicates the formation of a bond between the oxygen atoms of the diol and the silicon center. niscpr.res.in While direct studies on this compound were not found in the initial search, the reactivity of the structurally similar 2-methylpentane-2,4-diol suggests that this compound would also form stable complexes with silicon(IV). tandfonline.comniscpr.res.in

Supramolecular Interactions and Inclusion Compound Formation (e.g., with Amylose)

The formation of inclusion complexes between amylose (B160209) and various guest molecules is a well-documented phenomenon. While direct evidence for this compound is limited, studies on similar branched-chain diols provide insight into its potential behavior. For example, 2-methylpentane-2,4-diol, a bulkier branched diol, has been shown to induce the formation of 7-fold amylose single helices when co-crystallized. researchgate.netcnrs.frresearchgate.net This is in contrast to straight-chain diols, which typically yield 6-fold helical complexes. researchgate.netcnrs.frresearchgate.net

The formation of these V-amylose inclusion complexes is influenced by the structure of the guest molecule. researchgate.netcnrs.fr The amylose helix adopts a conformation that can accommodate the guest molecule within its cavity. The branched nature of molecules like 2-methylpentane-2,4-diol favors the formation of the wider 7-fold helix. researchgate.netcnrs.frresearchgate.net It is plausible that this compound, also a branched diol, would similarly favor the formation of 7-fold helical inclusion complexes with amylose.

The table below summarizes the helical conformation of amylose when complexed with different diols.

| Diol Guest Molecule | Amylose Helix Conformation |

| Ethane-1,2-diol | 6-fold researchgate.netcnrs.fr |

| Butane-1,4-diol | 6-fold researchgate.netcnrs.fr |

| Hexane-1,6-diol | 6-fold researchgate.netcnrs.fr |

| 2-Methylpentane-2,4-diol | 7-fold researchgate.netcnrs.frresearchgate.net |

Stereochemical Aspects of 4 Methylpentane 1,2 Diol

Strategies for Asymmetric Synthesis and Chiral Resolution

Obtaining enantiomerically pure forms of 4-methylpentane-1,2-diol is crucial for its potential use in stereoselective applications. This can be achieved through two primary approaches: asymmetric synthesis, which creates a specific enantiomer directly, or chiral resolution, which separates a racemic mixture. york.ac.uk

Asymmetric Synthesis: A common strategy for the asymmetric synthesis of chiral 1,2-diols is the asymmetric dihydroxylation of an alkene. alfachemic.com For this compound, this would involve the Sharpless asymmetric dihydroxylation of the prochiral alkene, 4-methyl-1-pentene. This reaction typically employs osmium tetroxide as the catalyst in conjunction with a chiral ligand derived from cinchona alkaloids, which directs the oxidation to favor one of the two enantiomeric diol products. lookchem.com Another approach involves the asymmetric epoxidation of the alkene, followed by nucleophilic ring-opening of the resulting chiral epoxide to yield the 1,2-diol. alfachemic.comorgsyn.org

Chiral Resolution: Chiral resolution is the process of separating a 50:50 racemic mixture of enantiomers. libretexts.org

Enzymatic Resolution: This kinetic resolution method uses enzymes, often lipases, that selectively catalyze a reaction on one enantiomer faster than the other. researchgate.netgoogle.com For instance, a racemic mixture of this compound could be subjected to acylation catalyzed by a lipase. One enantiomer would be selectively esterified, allowing for its separation from the unreacted enantiomer. google.com

Diastereomeric Salt Formation: This classical method involves reacting the racemic diol with an enantiomerically pure chiral acid. libretexts.orggoogle.com This reaction forms a mixture of diastereomeric esters. Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers regenerates the pure enantiomers of the diol. libretexts.orgtcichemicals.com

Stereoselective Transformations and Diastereomeric Control

The inherent chirality in a molecule like this compound can be used to control the stereochemical outcome of subsequent reactions, a principle known as diastereomeric control. A reaction that produces a predominance of one diastereomer over others is termed stereoselective. slideshare.net

While specific stereoselective transformations starting from this compound are not extensively documented, general principles can be applied. The two hydroxyl groups can be used to form a chiral cyclic acetal (B89532) or ketal by reacting with an aldehyde or ketone. This new structure can then direct the stereochemistry of reactions at other sites on the molecule. For example, in a related system, a diol derivative was used to achieve a diastereoselective cyclization to form a substituted tetrahydrofuran, where the stereochemistry of the starting material dictated the stereochemistry of the product. oup.com Similarly, the hydroxyl groups of this compound could coordinate to a metal catalyst, positioning it to direct an incoming reagent to attack from a specific face of the molecule, thereby controlling the formation of a new stereocenter.

Chiral Auxiliaries and Catalysts in this compound Chemistry

A chiral auxiliary is a chiral group that is temporarily attached to a substrate to direct the stereoselectivity of a reaction. york.ac.ukwikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. Chiral diols are frequently used as precursors for chiral auxiliaries and ligands for asymmetric catalysis. semanticscholar.orgvulcanchem.com

Although there are no specific reports of this compound being used in this capacity, its structure is suitable for such applications. It could be reacted with a substrate to form a chiral acetal, which then functions as an auxiliary. For example, the well-known Evans oxazolidinone auxiliaries, derived from chiral amino alcohols, are used to direct the asymmetric alkylation of enolates with high diastereoselectivity. sioc-journal.cn A similar strategy could be envisioned where this compound is incorporated into a substrate to control reactions such as Diels-Alder cycloadditions or Michael additions. sfu.ca

Furthermore, chiral diols are foundational in the synthesis of ligands for asymmetric catalysts. semanticscholar.org The C₂-symmetric diol BINOL is a prominent example, serving as a ligand in numerous catalytic processes. wikipedia.org In principle, (R)- or (S)-4-methylpentane-1,2-diol could be chemically modified to create novel bidentate ligands. These ligands could then be complexed with transition metals to form chiral catalysts for reactions like asymmetric hydrogenation or oxidation. semanticscholar.org

Advanced Analytical Characterization of 4 Methylpentane 1,2 Diol

Chromatographic Separation and Purity Analysis (GC, HPLC)

Chromatographic techniques are fundamental for separating 4-methylpentane-1,2-diol from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): GC is a powerful tool for the analysis of volatile compounds like this compound. In a typical GC analysis, the sample is vaporized and injected into a capillary column coated with a stationary phase. An inert carrier gas, such as helium or hydrogen, facilitates the movement of the compound through the column. oiv.int The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification. A flame ionization detector (FID) is commonly employed for detection. oiv.intoiv.int The purity of this compound can be determined by analyzing the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. For instance, in the analysis of volatile compounds in wine, a similar compound, 4-methylpentan-2-ol, is used as an internal standard for quantification. oiv.intoiv.int

High-Performance Liquid Chromatography (HPLC): HPLC is another indispensable technique for the purity analysis of diols. For compounds like 4,4'-(4-Methylpentane-2,2-diyl)diphenol, a derivative of a related structure, reversed-phase (RP) HPLC methods are utilized. sielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of 4,4'-(4-Methylpentane-2,2-diyl)diphenol, a mobile phase consisting of acetonitrile, water, and an acid (like phosphoric or formic acid) is employed. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Chiral HPLC, using a chiral stationary phase, is particularly important for separating the enantiomers of this compound and determining the enantiomeric excess. wiley-vch.de For example, the enantiomeric excess of various chiral diols has been determined using chiral HPLC columns like Chiralcel OD-H and Chiralpak AD-H with a mobile phase of hexane (B92381) and 2-propanol. wiley-vch.de

A summary of typical chromatographic conditions is presented in the table below.

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Capillary with polar bonded phase | Helium or Hydrogen oiv.int | Flame Ionization Detector (FID) oiv.intoiv.int | Purity analysis, Quantification of volatile compounds |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., Newcrom R1) sielc.com | Acetonitrile, Water, Acid sielc.com | UV, Mass Spectrometry (MS) sielc.com | Purity analysis, Preparative separation of impurities sielc.com |

| Chiral HPLC | Chiralcel OD-H, Chiralpak AD-H wiley-vch.de | Hexane/2-propanol mixtures wiley-vch.de | UV wiley-vch.de | Enantiomeric separation, Enantiomeric excess determination wiley-vch.de |

Spectroscopic Methods for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are pivotal in confirming the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum of a related diol, (1R,2R)-1-phenyl-2-methylpropane-1,3-diol, shows distinct signals for the different protons in the molecule, with chemical shifts (δ) and coupling constants (J) that provide information about their chemical environment and connectivity. wiley-vch.de For this compound, one would expect to see signals corresponding to the methyl protons, the methylene (B1212753) protons, the methine protons, and the hydroxyl protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For example, the ¹³C NMR spectrum of (1R,2R)-1-phenyl-2-methylpropane-1,3-diol in CDCl₃ shows distinct peaks for each unique carbon atom. wiley-vch.de Similarly, the ¹³C NMR spectrum of 4-methylpentane-1,4-diol (B3047861) has been recorded. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. pg.edu.pllibretexts.org The C-H stretching vibrations of the alkyl groups typically appear in the 2850-3000 cm⁻¹ region. pg.edu.pl The C-O stretching vibration is observed in the 1000-1260 cm⁻¹ range. libretexts.org

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the structure of a molecule by analyzing its fragmentation pattern. The molecular weight of this compound is 118.17 g/mol . nih.gov Electron ionization (EI) mass spectrometry of a similar compound, 3-methyl-2,4-pentanediol, shows a characteristic fragmentation pattern that can be used for its identification. nist.gov GC-MS, which combines gas chromatography with mass spectrometry, is a particularly powerful technique for separating and identifying components in a mixture. nih.gov

The table below summarizes key spectroscopic data for this compound and related compounds.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Signals for methyl, methylene, methine, and hydroxyl protons with characteristic chemical shifts and coupling patterns. wiley-vch.de |

| ¹³C NMR | Distinct peaks for each carbon atom in the molecule, confirming the carbon skeleton. wiley-vch.denih.gov |

| IR Spectroscopy | Broad O-H stretch (3200-3600 cm⁻¹), C-H stretch (2850-3000 cm⁻¹), and C-O stretch (1000-1260 cm⁻¹). pg.edu.pllibretexts.org |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (118.17 g/mol ) and characteristic fragmentation patterns. nih.govnist.gov |

X-ray Crystallography of this compound Complexes and Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional structure of molecules in a crystalline state. scribd.com While obtaining a suitable single crystal of this compound itself may be challenging, its derivatives or complexes can be more amenable to crystallization.

The crystal structures of various metal complexes with ligands derived from similar diols have been determined. acs.orgresearchgate.net For instance, the crystal structure of dinuclear copper(II) complexes with ligands derived from bis(2-benzimidazolyl)alkanes has been reported. acs.org Furthermore, 2-methylpentane-2,4-diol, a closely related compound, is widely used as a precipitant and cryoprotectant in protein crystallography, and its interactions with macromolecules have been studied at atomic resolution. rcsb.orgthegoodscentscompany.com For example, the co-crystal structure of protein phosphatase 5 (PP5) in complex with (4R)-2-methylpentane-2,4-diol has been determined at high resolution. rcsb.org

In a study on amylose (B160209) complexes, it was found that the branched diol 2-methylpentane-2,4-diol induced the formation of 7-fold helical structures of amylose, in contrast to straight-chain diols which resulted in 6-fold helices. cnrs.fr This demonstrates how the stereochemistry of the diol can influence the supramolecular architecture of a complex.

Chiroptical Techniques for Enantiomeric Excess Determination (Optical Rotation, CD)

Chiroptical techniques are essential for characterizing the stereochemistry of chiral molecules like this compound.

Optical Rotation: Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is known as optical activity and is measured using a polarimeter. libretexts.org Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. A dextrorotatory (+) compound rotates light to the right (clockwise), while a levorotatory (-) compound rotates it to the left (counter-clockwise). libretexts.org A racemic mixture, containing equal amounts of both enantiomers, is optically inactive. wikipedia.org The specific rotation [α] is a characteristic physical property of a chiral compound. The enantiomeric excess (ee) of a non-racemic mixture can be determined by comparing its observed optical rotation to the specific rotation of the pure enantiomer. libretexts.orgwikipedia.org However, the relationship between optical rotation and enantiomeric excess is not always linear. wikipedia.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the stereochemical features of a molecule. For example, the absolute configuration of enantiopure compounds has been determined using CD spectroscopy by comparing the experimental spectrum with theoretical calculations or with the spectra of related compounds of known configuration. researchgate.net In some cases, the enantiomeric excess of chiral analytes can be determined by observing the CD signal of a host-guest complex, where the chiral analyte induces a specific CD response in an achiral host. nih.gov

The determination of enantiomeric excess is a crucial indicator of the success of an asymmetric synthesis. wikipedia.org For instance, a sample containing 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40%. wikipedia.org

Theoretical and Computational Investigations of 4 Methylpentane 1,2 Diol

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

A primary factor governing the conformational preference in vicinal diols like 4-methylpentane-1,2-diol is the formation of an intramolecular hydrogen bond. This occurs when the hydrogen atom of one hydroxyl group interacts with the oxygen atom of the adjacent hydroxyl group, forming a pseudo-five-membered ring. This interaction typically stabilizes conformations where the two hydroxyl groups are in a gauche orientation relative to each other (O-C-C-O dihedral angle of approximately 60°). figshare.commdpi.com In contrast, the anti conformation (O-C-C-O dihedral angle of 180°) cannot form this internal hydrogen bond.

Theoretical studies on analogous 1,2-diols have shown that conformers capable of forming intramolecular hydrogen bonds are often the most stable in the gas phase. figshare.compsu.edu For this compound, this would involve a gauche arrangement around the C1-C2 bond. The presence of the isobutyl group at the C4 position introduces further conformational complexity. Rotations around the C2-C3 and C3-C4 bonds will lead to various staggered conformations, with their relative stabilities dictated by steric hindrance between the alkyl groups and the hydroxyl functions.

Computational methods like Density Functional Theory (DFT) are used to calculate the geometries and relative energies of these different conformers. aip.org A recent study on cis-1,2-cyclohexanediol, a cyclic vicinal diol, used DFT calculations to identify four low-energy conformers and confirmed their existence with rotational spectroscopy. aip.org Such studies can also precisely determine the structural changes that accompany hydrogen bonding; for instance, the C-O bond of the hydrogen-donating hydroxyl group is often found to be shorter than that of the acceptor group. aip.org

Table 1: Representative Conformational Data for a Vicinal Diol (Ethane-1,2-diol) This table presents data for a model compound to illustrate the principles of conformational analysis in vicinal diols.

| Conformer | O-C-C-O Dihedral Angle (°) | Relative Energy (kcal/mol) | Intramolecular H-bond (O···H distance, Å) |

| Gauche | ~60 | 0.00 | ~2.5 |

| Anti | 180 | 1.40 | None |

| Data adapted from theoretical studies on ethane-1,2-diol. figshare.com |

Quantum Chemical Calculations of Electronic and Vibrational Properties

Quantum chemical calculations are indispensable for determining the electronic structure and vibrational properties of this compound. Methods such as DFT and ab initio calculations (like Møller-Plesset perturbation theory, MP2) are commonly employed. psu.edumdpi.com

Calculations of electronic properties provide insights into the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. doi.org The distribution of electron density can be analyzed through calculated Mulliken charges or by mapping the molecular electrostatic potential (MEP), which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For a diol, the MEP would show negative potential around the oxygen atoms, indicating their nucleophilic character.

Vibrational spectroscopy, a key experimental technique, is greatly supported by computational analysis. Quantum chemical calculations can predict the vibrational frequencies and intensities of infrared (IR) and Raman spectra. numberanalytics.com By comparing calculated spectra with experimental ones, a detailed assignment of vibrational modes can be achieved. rsc.org For this compound, the O-H stretching frequency is particularly sensitive to its environment. The formation of an intramolecular hydrogen bond causes a red-shift (a shift to lower frequency) of the bonded O-H stretching vibration compared to the free O-H group. psu.edursc.org This calculated shift is a powerful tool for confirming the presence and strength of such bonds.

Table 2: Representative Calculated Properties for a Simple Alcohol using DFT This table illustrates typical data obtained from quantum chemical calculations.

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -7.2 eV | B3LYP/6-31G(d) |

| LUMO Energy | +1.5 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 8.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 1.8 D | B3LYP/6-31G(d) |

| Mulliken Charge on O (hydroxyl) | -0.7 e | B3LYP/6-31G(d) |

| Calculated O-H Stretch (Free) | ~3680 cm⁻¹ | B3LYP/6-31G(d) |

| Values are illustrative for a simple alcohol and not specific to this compound. |

Molecular Dynamics Simulations of Solution Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.org For this compound, MD simulations can reveal its dynamic structure, conformational changes, and interactions with solvent molecules. researchgate.net

In a typical MD simulation, the molecule is placed in a simulation box filled with solvent molecules (e.g., water). The interactions between all atoms are described by a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or AMBER (Assisted Model Building with Energy Refinement), and the classical equations of motion are solved iteratively to generate a trajectory of atomic positions and velocities over time. nih.govnih.gov

Simulations of diols in aqueous solution provide detailed information on the hydrogen-bonding network. rsc.orgmdpi.com They can quantify the balance between intramolecular hydrogen bonds within the diol and intermolecular hydrogen bonds between the diol and surrounding water molecules. aip.org In aqueous environments, the strong interactions with water can disrupt the intramolecular hydrogen bond, leading to a different conformational equilibrium than in the gas phase. mdpi.comrsc.org MD simulations can also be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, offering a microscopic picture of the solvation shell. nih.gov Such simulations have been used to study the effect of related compounds, like 2-methyl-2,4-pentanediol, on the structure of biomolecules in solution. wesleyan.edu

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

A common reaction for diols is oxidation. For instance, the selective oxidation of the primary or secondary alcohol group to an aldehyde or ketone, respectively. DFT calculations can be used to model these processes. usp.brmdpi.com Theoretical studies on alcohol oxidation often compare different possible mechanisms, such as an addition-elimination pathway or a direct hydrogen abstraction. acs.orgnih.gov For example, a computational study of alcohol oxidation by a Cu(I)/TEMPO catalyst system used DFT to evaluate seven possible reaction pathways to determine the most favorable one. mdpi.com

Another relevant reaction is deoxydehydration, where the diol is converted to an alkene. chemrxiv.org Computational studies, again primarily using DFT, can investigate the mechanism of this transformation. For cyclic diols, it has been shown that the reaction can proceed through a stepwise cleavage of the C-O bonds, a process that can be modeled computationally to understand its energetic feasibility. chemrxiv.orgnih.gov These calculations can explain stereochemical outcomes and the role of catalysts in facilitating the reaction. chemrxiv.org

Table 3: Illustrative Activation Energies for Competing Reaction Pathways This table demonstrates how computational chemistry can be used to compare different potential reaction mechanisms.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Computational Method |

| Pathway A | Addition-Elimination | 22.5 | B3LYP/6-311+G(d,p) |

| Pathway B | Direct H-abstraction (from O-H) | 28.1 | B3LYP/6-311+G(d,p) |

| Pathway C | Direct H-abstraction (from C-H) | 25.4 | B3LYP/6-311+G(d,p) |

| Values are hypothetical for a generic alcohol oxidation reaction to illustrate the concept. acs.orgnih.govrsc.org |

Structure-Reactivity Relationship Prediction

Computational methods can be used to establish quantitative structure-reactivity relationships (QSRR), which correlate a molecule's structural or electronic features with its chemical reactivity. fiveable.me This allows for the prediction of how changes in molecular structure will affect reaction outcomes.

For the selective oxidation of a diol like this compound, which has both a primary and a secondary alcohol, predicting which group will react preferentially is a key challenge. Computational models can address this by calculating properties that govern reactivity. For example, the selectivity of palladium-catalyzed oxidations of diols has been successfully predicted using a model that considers electronic effects. researchgate.net DFT calculations showed that an electronegative substituent positioned antiperiplanar to a C-H bond slows down the rate-determining hydride abstraction step, thus lowering the reactivity of that site. researchgate.net

Furthermore, steric factors play a significant role. The accessibility of the different hydroxyl groups and their adjacent C-H bonds to the catalyst can be quantified using steric descriptors, such as the percent buried volume (%Vbur). chemrxiv.org In one study on nitroxyl (B88944) radical-catalyzed alcohol oxidation, the %Vbur around the α-carbon showed a strong correlation with the reaction rate, indicating that steric hindrance is a key factor governing reactivity. chemrxiv.org By calculating these electronic and steric descriptors for this compound, a predictive model for its site-selective reactions can be developed. acs.orgnih.gov

Applications of 4 Methylpentane 1,2 Diol in Chemical Research

Building Block in Organic Synthesis

The presence of two hydroxyl groups and a chiral center makes 4-Methylpentane-1,2-diol a useful building block in organic synthesis. Terminal 1,2-diols are recognized as practical starting materials for the synthesis of biologically relevant compounds. Research has demonstrated the use of this compound as a substrate in studies focused on the kinetic resolution of 1,2-diols. Such resolution methods are crucial for obtaining enantiomerically pure compounds, which are often essential for pharmaceutical applications. The ability to chemically differentiate the two hydroxyl groups while resolving the enantiomers in a single step highlights the synthetic value of this diol.

Precursor for Specialty and Fine Chemicals

As a functionalized diol, this compound is a potential precursor for a range of specialty and fine chemicals. For instance, the synthesis of functionalized dihydropyrans, which are structural motifs in various pharmaceutical products and bioactive molecules, can be achieved through reactions involving diols. Methodologies like the Prins cyclization react an alcohol with an aldehyde to form these heterocyclic structures. The diol functionality of this compound makes it a suitable candidate for such transformations, enabling the creation of complex and valuable chemical entities.

Role in Polymer Chemistry and Advanced Materials

Monomer in Polymer Synthesis

In polymer chemistry, diols are fundamental monomers for producing condensation polymers like polyesters and polyurethanes. nih.govrsc.org The two hydroxyl groups on this compound can react with dicarboxylic acids or their derivatives to form ester linkages, creating a polyester (B1180765) backbone. rsc.org Similarly, these hydroxyl groups can react with diisocyanates to form urethane (B1682113) linkages, the basis of polyurethanes. nih.govmdpi.comrevmaterialeplastice.ro The branched, chiral nature of this compound could potentially introduce specific properties, such as altered thermal behavior or mechanical strength, to the resulting polymer.

Catalytic Applications and Ligand Design

The field of asymmetric catalysis often relies on chiral ligands to control the stereochemical outcome of a reaction. psu.edutaylorfrancis.comnih.govchemrxiv.org Chiral diols are a cornerstone in the design of such ligands. The stereodefined structure of (S)- or (R)-4-Methylpentane-1,2-diol provides a scaffold that can be chemically modified to create new chiral ligands. These ligands can then be complexed with a metal center to form a catalyst capable of producing one enantiomer of a product in preference to the other, a critical capability in the synthesis of pharmaceuticals and other bioactive molecules. psu.eduresearchgate.net

Biomolecular and Crystallographic Applications (e.g., Cryoprotectant in Protein Crystallography)

In the field of protein X-ray crystallography, small, water-miscible organic molecules are frequently used as cryoprotectants. These agents prevent the formation of damaging ice crystals when protein crystals are flash-cooled for data collection. wikipedia.org Diols are a common class of cryoprotectants due to their ability to form hydrogen bonds and vitrify upon cooling. While the isomer 2-methyl-2,4-pentanediol (MPD) is a widely used and effective cryoprotectant in protein crystallography, the application of this compound for this specific purpose is not extensively documented in the reviewed literature. wikipedia.org However, its structural properties as a water-miscible diol suggest its potential utility in this area.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-4-Methylpentane-1,2-diol |

| (R)-4-Methylpentane-1,2-diol |

| 2-Methyl-2,4-pentanediol |

Reference Standards in Analytical Chemistry

In the realm of analytical chemistry, the precision and reliability of measurements are paramount. This is achieved through the use of well-characterized reference standards, which are materials of high purity and known concentration. This compound serves as a crucial reference standard in specific analytical applications, particularly within the pharmaceutical industry. Its primary role is in the identification and quantification of impurities during the quality control (QC) of drug substances.

One of the key applications of this compound as a reference material is in the analysis of the muscle relaxant drug, Carisoprodol. In the manufacturing process of pharmaceuticals, impurities can arise from various sources, including starting materials, intermediates, or degradation products. Regulatory bodies mandate strict control over these impurities. As such, a specific isomer, 2-Methylpentane-1,2-diol, is recognized as "Carisoprodol Impurity 1". synzeal.com

Suppliers of pharmaceutical reference standards provide 2-Methylpentane-1,2-diol for use in analytical method development, method validation (AMV), and for QC purposes during the synthesis and formulation stages of drug development. synzeal.comaxios-research.com These reference standards are essential for ensuring that the analytical methods used to test the final drug product are accurate, precise, and specific for the impurities they are designed to detect. The availability of a certified reference standard for 2-Methylpentane-1,2-diol allows for its traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). axios-research.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed for the separation and quantification of Carisoprodol and its impurities. sapub.orginnovareacademics.in In these methods, a reference standard of 2-Methylpentane-1,2-diol would be used to:

Confirm the identity of the impurity peak in a chromatogram by comparing its retention time to that of the known standard.

Quantify the amount of the impurity present in a sample by comparing the peak area of the impurity to the peak area of a known concentration of the reference standard.

The physical and chemical properties of this compound are well-defined, which is a prerequisite for its use as a reference standard. These properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 24347-54-4 |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol |

| Boiling Point | 200.7°C at 760 mmHg |

| Density | 0.958 g/cm³ |

| Flash Point | 98.8°C |

This data is compiled from various sources. nih.govlookchem.comnih.gov

Future Research Directions and Perspectives on 4 Methylpentane 1,2 Diol

Development of Novel and Sustainable Synthetic Routes

The industrial viability of 4-methylpentane-1,2-diol is heavily dependent on the development of efficient, stereoselective, and sustainable synthetic methods. Current reliance on petrochemical feedstocks and traditional synthetic methods often involves hazardous reagents and significant waste production. Future research will likely focus on greener alternatives.

One promising avenue is the catalytic asymmetric dihydroxylation of the corresponding alkene, 4-methyl-1-pentene. While the Sharpless asymmetric dihydroxylation is a well-established method for producing chiral diols with high enantioselectivity, future work could focus on replacing the toxic and expensive osmium tetroxide catalyst with more benign and abundant metals like iron or manganese. thieme-connect.comthieme-connect.com The development of robust, recyclable catalysts for this transformation remains a key objective.

Another critical research direction is the synthesis of this compound from renewable biomass . Lignocellulosic biomass, rich in carbohydrates and other organic molecules, presents a sustainable feedstock. researchgate.netrsc.org Research could explore multi-step chemo-catalytic or biocatalytic pathways starting from biomass-derived platform chemicals. For instance, engineered microbes could be developed to produce precursors that can be chemically converted to the target diol.

Enzymatic synthesis offers a highly selective and environmentally friendly route. Alcohol dehydrogenases (ADHs) have shown potential in the stereoselective reduction of α-hydroxy ketones to produce 1,2-diols. rsc.org Future studies could focus on identifying or engineering ADHs that can efficiently reduce a precursor like 1-hydroxy-4-methyl-2-pentanone (B1659797) to yield specific stereoisomers of this compound. uni-duesseldorf.de The development of enzymatic cascades, where multiple enzymes work in concert in a one-pot reaction, could further enhance the efficiency and sustainability of this approach. researchgate.netnih.gov

| Potential Synthetic Route | Key Research Focus | Advantages | Challenges |

| Catalytic Asymmetric Dihydroxylation | Development of Osmium-free catalysts (e.g., Fe, Mn). thieme-connect.comthieme-connect.com | High stereoselectivity, direct conversion. wikipedia.org | Catalyst toxicity, cost, and recyclability. |

| Synthesis from Biomass | Identifying and optimizing pathways from platform chemicals. researchgate.netrsc.org | Use of renewable feedstocks, potential for lower carbon footprint. | Complex multi-step synthesis, purification challenges. |

| Enzymatic Synthesis | Screening and engineering of specific enzymes (e.g., ADHs). rsc.org | High stereoselectivity, mild reaction conditions, biodegradable catalysts. researchgate.net | Enzyme stability, substrate scope, and cofactor regeneration. |

Expansion of Derivatization Chemistry for New Functional Materials

The two hydroxyl groups of this compound provide reactive sites for a wide range of chemical modifications, opening the door to new functional materials. Future research will likely expand the library of its derivatives and explore their properties.

A significant area of exploration is in polymer chemistry . As a diol, this compound can serve as a monomer for the synthesis of polyesters and polyurethanes. rsc.orggoogle.com The chiral nature and the branched alkyl chain of the diol could impart unique properties to these polymers, such as improved thermal stability, altered mechanical properties, or enhanced biodegradability. acs.orgchemrxiv.org Research into the polymerization of this compound with various diacids, diesters, or diisocyanates, including those derived from renewable resources, could lead to novel bio-based plastics. mdpi.com

The synthesis of specialty surfactants and emulsifiers represents another promising direction. By selectively functionalizing one or both hydroxyl groups with lipophilic or hydrophilic moieties, a range of amphiphilic molecules can be created. The specific stereochemistry and branched structure could influence their packing and aggregation behavior, leading to unique emulsification or detergency properties.

Furthermore, the chiral scaffold of this compound makes it an attractive building block in asymmetric synthesis . It can be used to create chiral ligands for metal catalysts, chiral auxiliaries to control stereochemistry in organic reactions, or as a starting material for the synthesis of complex, biologically active molecules.

| Derivative Class | Potential Application | Key Research Focus |

| Polyesters/Polyurethanes | Bio-based plastics, coatings, adhesives. google.commdpi.com | Correlation of diol stereochemistry with polymer properties (e.g., Tg, tensile strength). acs.org |

| Surfactants/Emulsifiers | Personal care products, food industry, specialty cleaning agents. | Synthesis of amphiphiles and study of their self-assembly and interfacial properties. |

| Chiral Ligands/Auxiliaries | Asymmetric catalysis, pharmaceutical synthesis. | Design and synthesis of novel chiral structures and their application in stereoselective transformations. |

Advanced Spectroscopic and Computational Tools for Comprehensive Analysis

A thorough understanding of the three-dimensional structure and conformational behavior of this compound is crucial for designing its applications, especially those leveraging its chirality. Future research will benefit from the application of sophisticated analytical and computational techniques.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical assignment. While standard 1D and 2D NMR techniques like COSY can establish connectivity, more advanced methods are needed to unambiguously determine the relative and absolute configuration of the chiral centers. longdom.org Techniques such as the preparation of diastereomeric derivatives (e.g., Mosher's esters) followed by ¹H and ¹⁹F NMR analysis, or the use of chiral solvating agents, can be employed. researchgate.net Isotopic perturbation methods in NMR have also shown promise for determining the relative configuration of 1,3-diols and could be adapted for 1,2-diols. nih.gov

Computational chemistry , particularly Density Functional Theory (DFT), will play a pivotal role in complementing experimental studies. DFT calculations can be used to predict the relative energies of different stereoisomers and conformers, providing insight into the most stable structures in the gas phase and in solution. acs.orgmdpi.comuc.pt These calculations can also help in interpreting complex vibrational spectra (IR and Raman) and predicting NMR chemical shifts, aiding in structural elucidation. researchgate.net Furthermore, DFT can be used to model reaction pathways, calculate activation barriers, and elucidate reaction mechanisms, which is invaluable for optimizing synthetic routes and predicting reactivity. rsc.orgrsc.orgnih.gov

| Technique | Application for this compound | Information Gained |

| Advanced NMR (e.g., with chiral derivatizing agents) | Unambiguous determination of absolute and relative stereochemistry. researchgate.net | Spatial arrangement of atoms, confirmation of enantiomeric purity. |

| 2D NMR (COSY, NOESY) | Elucidation of proton connectivity and spatial proximity. longdom.org | Relative stereochemistry, conformational preferences. |

| Density Functional Theory (DFT) | Conformational analysis, prediction of spectroscopic properties, modeling of reaction mechanisms. researchgate.netrsc.org | Relative energies of stereoisomers, transition state structures, reaction kinetics. |

| X-ray Crystallography | Definitive determination of solid-state structure. | Precise bond lengths, bond angles, and crystal packing of derivatives. |

Exploration of Unconventional Chemical Reactivity

Moving beyond the typical reactions of hydroxyl groups, future research could uncover novel transformations of this compound by exploring unconventional reactivity.

One area of interest is the selective activation and functionalization of C-H bonds . While challenging, the ability to selectively replace a hydrogen atom on the carbon backbone with another functional group would open up a vast new chemical space for derivatization. This could lead to the synthesis of poly-functionalized molecules that are inaccessible through traditional methods. Research in this area would involve the development of highly specific catalysts that can target a particular C-H bond in the presence of the reactive hydroxyl groups.

The use of enzymatic catalysts for transformations other than simple redox reactions is another exciting frontier. rsc.org For example, engineered enzymes could be used to perform selective glycosylation, phosphorylation, or other group transfer reactions on one of the hydroxyl groups. This would provide a green and highly specific method for producing complex derivatives with potential applications in biology and medicine.

Exploring the reactivity of this compound under non-standard conditions, such as in supercritical fluids , ionic liquids, or under electrochemical conditions, could also lead to new and unexpected chemical transformations. rsc.org Electrochemical methods, for instance, can provide a clean, reagent-free way to drive oxidation or reduction reactions.

Integration of this compound into Green Chemistry Paradigms

The future development and application of this compound must be guided by the principles of green chemistry to ensure sustainability. wikipedia.orgrsc.org This involves a holistic approach that considers the entire lifecycle of the chemical, from its synthesis to its final application and disposal.

The research directions outlined above align well with these principles. The development of synthetic routes from renewable biomass, the use of catalytic (especially biocatalytic) methods, and the design of energy-efficient processes are all core tenets of green chemistry. citrefine.comacs.orgkahedu.edu.in For example, enzymatic cascades that operate in water at ambient temperature and pressure represent an ideal green synthetic process. nih.gov

In its applications, this compound can contribute to greener technologies. Its use as a building block for biodegradable polymers could help mitigate plastic pollution. acs.org Furthermore, diols and their derivatives are being explored as green solvents , which are non-toxic, biodegradable, and derived from renewable resources. nih.govacs.orgjchemlett.com The potential of this compound or its ethers as bio-based solvents is a research area worthy of investigation.

The overarching goal is to position this compound as a sustainable platform chemical. This requires a concerted effort to develop green synthetic methods, design environmentally benign products, and ensure that its applications contribute to a more sustainable chemical industry.

Q & A

Basic: What are the established synthetic routes for 4-Methylpentane-1,2-diol, and how do reaction conditions influence yield and purity?

This compound can be synthesized via acid-catalyzed hydration of 4-methylpentene derivatives or dihydroxylation of corresponding alkenes using oxidizing agents like osmium tetroxide. Reaction conditions such as temperature (e.g., 60–80°C for optimal diol formation), solvent polarity (e.g., aqueous acetone for improved regioselectivity), and catalyst loading significantly impact yield and purity. Multi-step protocols involving protective groups (e.g., silyl ethers) may be required to prevent unwanted side reactions .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

- NMR : H NMR (δ 1.2–1.4 ppm for methyl groups; δ 3.5–3.8 ppm for hydroxyl-bearing carbons) and C NMR to confirm branching and diol structure.

- IR : Broad O-H stretches (~3300 cm) and C-O vibrations (~1050 cm).

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 104 for molecular ion) for purity assessment.

Cross-validation with HPLC (C18 column, aqueous acetonitrile mobile phase) ensures accurate quantification .

Advanced: How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo models?

Discrepancies may arise from metabolic differences (e.g., hepatic vs. renal clearance) or species-specific enzyme activity. Mitigation strategies:

- Conduct comparative pharmacokinetic studies using isotopically labeled compounds.

- Employ physiologically based toxicokinetic (PBTK) models to extrapolate in vitro data to in vivo scenarios.

- Validate findings using multi-omics approaches (e.g., metabolomics to track oxalate formation, a known toxic metabolite in diol degradation) .

Advanced: What strategies optimize regioselective functionalization of this compound while preserving its diol structure?

- Protective Groups : Use tert-butyldimethylsilyl (TBS) groups to shield one hydroxyl group during derivatization.

- Catalytic Selectivity : Employ transition-metal catalysts (e.g., Ru-based systems) for selective oxidation of primary alcohols.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the less sterically hindered hydroxyl group .

Basic: What are the key physicochemical properties of this compound relevant to solvent systems?

- Solubility : Miscible with water (logP ~ -0.5) and polar organic solvents (e.g., ethanol, acetone).

- Hydrogen Bonding : Strong intermolecular H-bonding increases viscosity (η ~ 40 mPa·s at 25°C).

- Thermal Stability : Decomposes above 200°C, forming aldehydes and ketones. These properties guide solvent selection for reactions and formulation studies .

Advanced: How does stereochemistry influence this compound’s biological interactions?

The cis vs. trans configuration affects hydrogen-bonding networks and enzyme binding. For example:

- Cis-diols form stable complexes with boronate affinity columns, useful in separation workflows.

- Trans-diols may exhibit reduced interaction with diol-specific dehydrogenases. Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers for activity assays .

Basic: What protocols quantify this compound in biological matrices?

Validated methods include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings